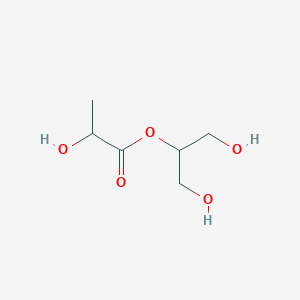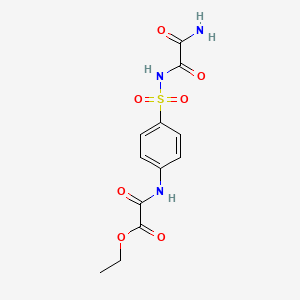
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate is a complex organic compound with the molecular formula C10H12N2O3. It is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate typically involves multiple steps. One common method includes the reaction of ethyl oxalyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization techniques .
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-aminophenylamino)oxoacetate
- Ethyl (4-aminophenylamino)acetate
- Ethyl (4-aminophenylamino)benzoate
Uniqueness
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl and oxoacetyl groups make it particularly versatile in various chemical reactions and research applications .
Properties
CAS No. |
81717-15-9 |
|---|---|
Molecular Formula |
C12H13N3O7S |
Molecular Weight |
343.31 g/mol |
IUPAC Name |
ethyl 2-[4-(oxamoylsulfamoyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/C12H13N3O7S/c1-2-22-12(19)11(18)14-7-3-5-8(6-4-7)23(20,21)15-10(17)9(13)16/h3-6H,2H2,1H3,(H2,13,16)(H,14,18)(H,15,17) |
InChI Key |
AYKZZOXKNBUYHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


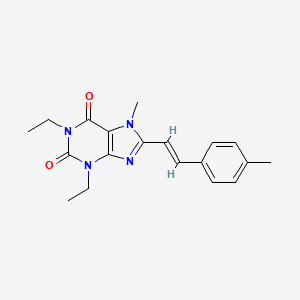

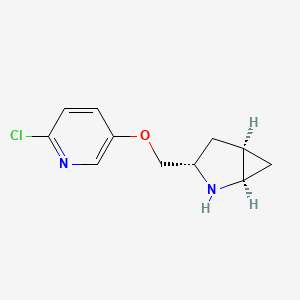




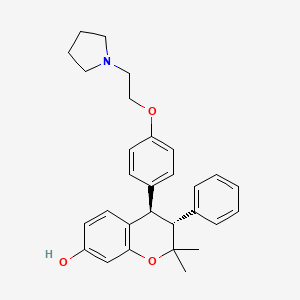


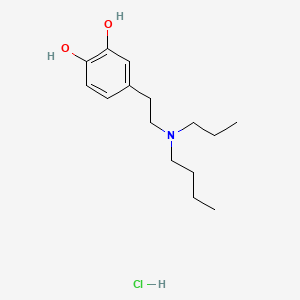

![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
